4-Aminopyridazine-3-carboxamide: Structural Analysis & Synthetic Utility
4-Aminopyridazine-3-carboxamide: Structural Analysis & Synthetic Utility
Technical Whitepaper | Version 1.0
Executive Summary
4-Aminopyridazine-3-carboxamide (CAS: 20865-28-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for the synthesis of fused diazinodiazine systems, specifically pyrimido[5,4-c]pyridazines .[1][2] Unlike its pyridine analogs, the pyridazine core (1,2-diazine) imparts unique physicochemical properties, including lower lipophilicity and distinct hydrogen-bonding potential, which are exploited in the design of kinase inhibitors and adenosine receptor ligands. This guide details its chemical identity, validated synthetic protocols, and role as a "linchpin" intermediate in heterocycle construction.
Chemical Identity & Structural Analysis[4]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 4-Aminopyridazine-3-carboxamide |
| CAS Number | 20865-28-5 |
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| SMILES | Nc1c(C(=O)N)nncc1 |
| InChI Key | PDXOADAJDYVKHB-UHFFFAOYSA-N |
Structural Features
The molecule consists of a pyridazine ring substituted at the 3-position with a carboxamide group and at the 4-position with a primary amine.
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Electronic Environment: The 1,2-diazine ring is electron-deficient. The adjacent amino group at C4 acts as an electron donor (via resonance), pushing electron density into the ring and increasing the nucleophilicity of the N1/N2 nitrogens.
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Intramolecular Interactions: A key structural feature is the potential for an intramolecular hydrogen bond between the C4-amino proton and the C3-carbonyl oxygen. This locks the conformation, influencing its reactivity in cyclization reactions.
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Tautomerism: While the amide functionality is stable, the pyridazine ring nitrogens can participate in prototropic shifts under acidic conditions, though the neutral form predominates at physiological pH.
Physicochemical Properties
Data aggregated from experimental values of the specific compound and close structural analogs.[3]
| Property | Value / Description | Context |
| Physical State | Solid powder | Typically off-white to pale yellow. |
| Melting Point | > 300°C (dec) | High lattice energy due to extensive intermolecular H-bonding network (Amide-Amide & Amine-N interactions). |
| Solubility | DMSO, DMF, Hot Water | Poor solubility in non-polar solvents (DCM, Hexane) due to high polarity. |
| pKa (Predicted) | ~3.5 (Pyridazine N) | The ring nitrogens are weakly basic. The amide NH₂ is non-basic. |
| LogP | -0.9 to -0.5 | Highly hydrophilic; favorable for lowering logP in drug design. |
Synthetic Routes & Protocols
Primary Route: Ammonolysis of Methyl Ester
The most robust and scalable method involves the conversion of Methyl 4-aminopyridazine-3-carboxylate (CAS 20865-29-6) using aqueous or alcoholic ammonia. This avoids the harsh conditions required for nitrile hydrolysis.
Protocol 1: Ester Ammonolysis
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Reagents: Methyl 4-aminopyridazine-3-carboxylate (1.0 eq), Ammonium Hydroxide (28-30%, excess) or Methanolic Ammonia (7N).
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Conditions: Sealed tube, 80-100°C, 4-6 hours.
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Workflow:
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Dissolve the methyl ester in a minimal amount of methanol.
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Add 10 equivalents of ammonia solution.
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Seal the reaction vessel to prevent ammonia loss.
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Heat to 90°C. Monitor by TLC (10% MeOH in DCM) for disappearance of the ester spot.
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Work-up: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.
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Purification: Recrystallization from water or DMF/EtOH if necessary.
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Secondary Route: Reissert Reaction (Historical/Mechanistic)
This route is less common for scale-up but useful for generating derivatives from pyridazine N-oxides.
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Starting Material: 4-Aminopyridazine-1-oxide.
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Reagent: Trimethylsilyl cyanide (TMSCN) or KCN/Benzoyl chloride.
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Hydrolysis: The nitrile is hydrolyzed to the amide using conc. H₂SO₄ or alkaline H₂O₂.
Synthesis Visualization
Figure 1: Mechanism of Ammonolysis transforming the ester precursor to the target carboxamide.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
Proton NMR (¹H-NMR) in DMSO-d₆
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Pyridine Ring Protons: Two distinct signals (unless coincidentally overlapping) in the aromatic region (δ 7.5 - 9.0 ppm).
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H-5: Doublet (approx δ 6.8 - 7.0 ppm) due to electron donation from the amino group.
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H-6: Doublet (approx δ 8.5 - 9.0 ppm), more deshielded being adjacent to the ring nitrogen.
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Amine (C4-NH₂): Broad singlet, typically δ 6.0 - 7.5 ppm (exchangeable with D₂O).
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Amide (C3-CONH₂): Two broad singlets, often split due to restricted rotation (approx δ 7.5 and 8.2 ppm).
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H): Peak at m/z 139.1.
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Fragmentation: Loss of NH₃ (17 Da) to give the acylium ion or nitrile intermediate (m/z 122).
Applications: The "Linchpin" Scaffold
The primary utility of 4-aminopyridazine-3-carboxamide lies in its ability to undergo cyclocondensation reactions to form fused bicyclic systems. The adjacent amino and carboxamide groups act as a 1,3-dinucleophile/electrophile pair.
Synthesis of Pyrimido[5,4-c]pyridazines
Reaction with one-carbon donors (e.g., Triethyl orthoformate, Urea, Formamide) closes the pyrimidine ring onto the pyridazine core.
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Reagent: Triethyl orthoformate (HC(OEt)₃)
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Product: Pyrimido[5,4-c]pyridazin-8(7H)-one.
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Mechanism: The C4-amine attacks the orthoformate, followed by cyclization onto the amide nitrogen.
Pathway Diagram
Figure 2: Divergent synthesis of fused heterocyclic systems from the carboxamide core.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.[5]
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GHS Classification: Warning (H315, H319, H335).[5]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.
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Handling: Use a fume hood to avoid inhalation of dust.
References
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BenchChem. Methyl 4-Aminopyridazine-3-carboxylate: Chemical Structure and Synthesis. Retrieved from
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PubChem. 4-Aminopyridazine-3-carboxamide (Compound Summary). National Library of Medicine. Retrieved from
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ResearchGate. 16.22.6 Other Diazinodiazines (Update 2012). (Describes the Reissert reaction and cyclization utility). Retrieved from
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BLD Pharm. 4-Aminopyridazine-3-carboxamide Product Data (CAS 20865-28-5). Retrieved from
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Thieme Connect. Synthesis of Pyrimido[5,4-c]pyridazines via 4-aminopyridazine-3-carboxamide. Science of Synthesis. Retrieved from
